molecular formula C9H11IN2O B2873554 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde CAS No. 2054953-23-8

1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde

Cat. No.: B2873554
CAS No.: 2054953-23-8
M. Wt: 290.104
InChI Key: CEBDTEWPJHEBAX-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C9H11IN2O and a molecular weight of 290.1 g/mol It is characterized by the presence of a cyclopentyl group, an iodine atom, and a pyrazole ring with an aldehyde functional group

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde are currently unknown . The compound’s effects on downstream cellular processes will depend on its specific targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other molecules in the environment.

Preparation Methods

The synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors to form the pyrazole ring, followed by iodination and introduction of the aldehyde group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often require stringent control of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-cyclopentyl-4-iodopyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c10-8-5-11-12(9(8)6-13)7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBDTEWPJHEBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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